molecular formula C7H7ClF3NO2 B7849674 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)- CAS No. 92076-92-1

2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-

Cat. No.: B7849674
CAS No.: 92076-92-1
M. Wt: 229.58 g/mol
InChI Key: NUOYJPPISCCYDH-UHFFFAOYSA-N
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Description

. It is a derivative of pyrrolidine, featuring a trifluoroacetyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of L-proline with trifluoroacetic anhydride followed by chlorination. The reaction conditions typically involve the use of a suitable solvent, such as methylene chloride, and maintaining a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of amides, esters, or ethers.

Scientific Research Applications

2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.

  • Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in biochemical research.

  • Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.

  • Industry: The compound is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, exerts its effects involves its interaction with molecular targets and pathways. The trifluoroacetyl group enhances the compound's reactivity and stability, making it effective in various chemical and biological processes. The specific molecular targets and pathways depend on the application and the type of reaction involved.

Comparison with Similar Compounds

2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, can be compared with other similar compounds, such as:

  • L-proline: The parent compound without the trifluoroacetyl group.

  • Trifluoroacetyl chloride: A simpler compound lacking the pyrrolidine ring.

  • Other pyrrolidine derivatives: Compounds with different substituents on the pyrrolidine ring.

The uniqueness of 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, lies in its combination of the pyrrolidine ring and the trifluoroacetyl group, which provides enhanced reactivity and stability compared to its analogs.

Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOYJPPISCCYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392048
Record name 1-(Trifluoroacetyl)prolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92076-92-1
Record name 1-(Trifluoroacetyl)prolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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